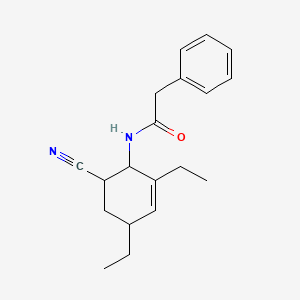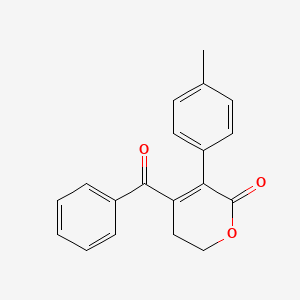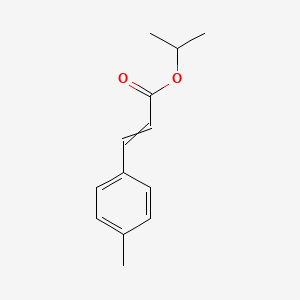![molecular formula C53H53NSi2 B12534544 Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- CAS No. 662165-38-0](/img/structure/B12534544.png)
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-: is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two diphenylmethylene and triethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine core, followed by the introduction of the diphenylmethylene and triethylsilyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Wirkmechanismus
The mechanism of action of Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(N-methylbenzimidazol-2-yl)pyridine: A similar compound with different substituents, used in coordination chemistry and materials science.
2,6-Bis(hydroxymethyl)pyridine: Another related compound, often used as a precursor in the synthesis of metal complexes and catalysts.
Uniqueness
Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]- stands out due to its unique combination of diphenylmethylene and triethylsilyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of novel materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
662165-38-0 |
|---|---|
Molekularformel |
C53H53NSi2 |
Molekulargewicht |
760.2 g/mol |
IUPAC-Name |
[3-benzhydrylidene-5-[6-(3-benzhydrylidene-5-triethylsilylpenta-1,4-diynyl)pyridin-2-yl]penta-1,4-diynyl]-triethylsilane |
InChI |
InChI=1S/C53H53NSi2/c1-7-55(8-2,9-3)42-40-48(52(44-26-17-13-18-27-44)45-28-19-14-20-29-45)36-38-50-34-25-35-51(54-50)39-37-49(41-43-56(10-4,11-5)12-6)53(46-30-21-15-22-31-46)47-32-23-16-24-33-47/h13-35H,7-12H2,1-6H3 |
InChI-Schlüssel |
PPKBDERPLMIUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC3=NC(=CC=C3)C#CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C#C[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)
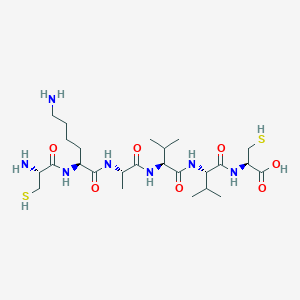

![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)
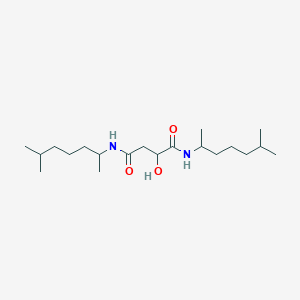
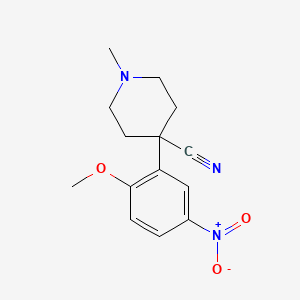
![Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate](/img/structure/B12534523.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]-1-(ethenyloxy)pentane-2,4-dione](/img/structure/B12534529.png)
![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
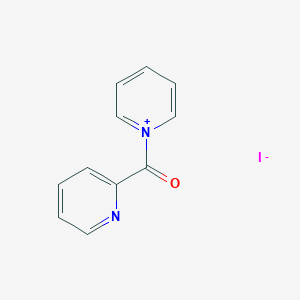
![10-(4-(Trifluoromethyl)phenyl)benzo[h]quinoline](/img/structure/B12534546.png)
